molecular formula C17H12N2O5S B11697916 (5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11697916
M. Wt: 356.4 g/mol
InChI Key: HMNVMVICMBEWDL-DHDCSXOGSA-N
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Description

(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione: is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-[(4-nitrophenyl)methoxy]benzaldehyde with thiazolidine-2,4-dione. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinedione derivatives with potential biological activities.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as diabetes and cancer, due to its ability to modulate specific molecular targets.

Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating metabolic pathways. In the context of cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione derivative with similar antidiabetic properties.

    Troglitazone: A thiazolidinedione derivative that was previously used as an antidiabetic agent but was withdrawn due to safety concerns.

Uniqueness: (5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H12N2O5S

Molecular Weight

356.4 g/mol

IUPAC Name

(5Z)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H12N2O5S/c20-16-15(25-17(21)18-16)9-12-3-1-2-4-14(12)24-10-11-5-7-13(8-6-11)19(22)23/h1-9H,10H2,(H,18,20,21)/b15-9-

InChI Key

HMNVMVICMBEWDL-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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